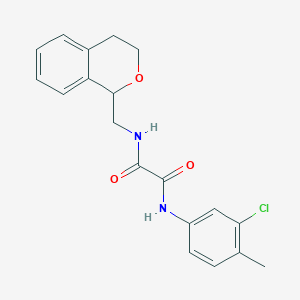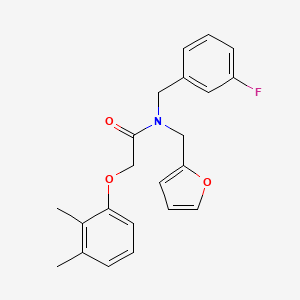
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction proceeds through the formation of intermediate hydrazine derivatives, which then cyclize to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives.
Aplicaciones Científicas De Investigación
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique properties make it useful in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, disrupting their normal function. This interaction can inhibit the growth of microbial cells or cancer cells by interfering with DNA replication and other vital processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiadiazole derivatives such as:
- N-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine
- 2-(5-phenyl-1,3,4-thiadiazol-2-yl)acetic acid
- 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine
Uniqueness
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combination of the thiadiazole ring with a benzodioxine moiety. This structural feature enhances its biological activity and makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C17H13N3O3S |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C17H13N3O3S/c21-16(14-10-22-12-8-4-5-9-13(12)23-14)19-17-18-15(20-24-17)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,19,20,21) |
Clave InChI |
LSFAXMKXUZIWNY-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=NS3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-N-(2,4-dimethylphenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11382600.png)
![6-chloro-9-(4-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11382613.png)
![N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-(hexyloxy)benzamide](/img/structure/B11382614.png)
![5-(cyclohexylamino)-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11382633.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B11382648.png)
![Ethyl 4-amino-2-[(2-{[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B11382654.png)
![1-(3-methylphenyl)-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11382655.png)

![N-(4-ethylphenyl)-2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11382666.png)
![10-(4-chlorophenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11382667.png)

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11382673.png)
![N-[4-(dimethylamino)benzyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B11382679.png)

